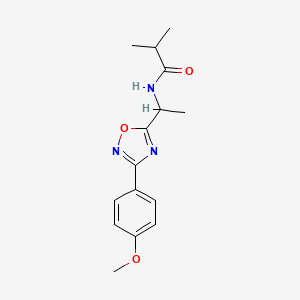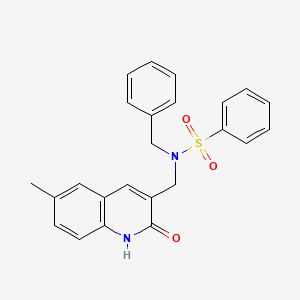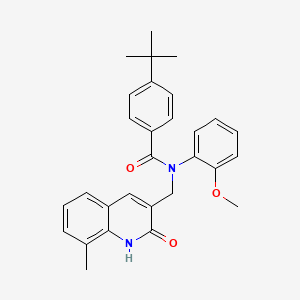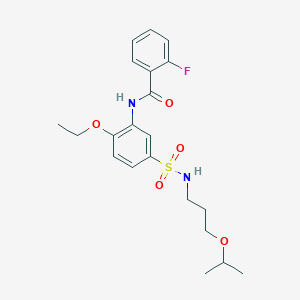![molecular formula C22H21FN4O B7687692 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been synthesized for various scientific research purposes. It is a heterocyclic compound that is used in the field of medicinal chemistry for the development of new drugs.
作用機序
The mechanism of action of 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. It may also inhibit the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT). In the case of Alzheimer's disease and Parkinson's disease, the compound may act by increasing the levels of neurotransmitters such as acetylcholine and dopamine, respectively, by inhibiting the activity of the enzymes that degrade them.
Biochemical and Physiological Effects:
4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and monoamine oxidase, and increase the levels of neurotransmitters such as acetylcholine and dopamine. However, the compound may also exhibit toxic effects on normal cells and tissues, which may limit its therapeutic potential.
実験室実験の利点と制限
The advantages of using 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its ability to selectively target cancer cells and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, the limitations of using this compound in lab experiments include its potential toxicity to normal cells and tissues, the lack of understanding of its mechanism of action, and the need for further research to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. These include the optimization of its synthesis method, the elucidation of its mechanism of action, the evaluation of its toxicity and pharmacokinetics in vivo, and the development of new derivatives with improved therapeutic potential. The compound may also be studied for its potential use in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with isobutylamine and 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced using a reducing agent such as iron powder or sodium dithionite to obtain the final product.
科学的研究の応用
4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been used in various scientific research studies for its potential therapeutic applications. It has been found to exhibit antitumor activity in vitro and in vivo against various cancer cell lines such as breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the activity of acetylcholinesterase and monoamine oxidase, respectively.
特性
IUPAC Name |
4-fluoro-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-13(2)12-27-21-18(11-16-10-14(3)4-9-19(16)24-21)20(26-27)25-22(28)15-5-7-17(23)8-6-15/h4-11,13H,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSAWFPTZOMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=C(C=C4)F)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)
![N-benzyl-3-(2-chlorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687613.png)




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)






![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)